(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-2-1-3-5(4)7-6/h1,3-5H,2H2,(H,7,8)/t4-,5+/m0/s1 |
InChI Key |
HGDDVGDYVZZSGO-CRCLSJGQSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1C(=O)N2 |
Canonical SMILES |
C1C=CC2C1C(=O)N2 |
Origin of Product |
United States |
Contextualizing Bicyclic β Lactam Frameworks in Organic and Medicinal Chemistry
Bicyclic β-lactam frameworks are cornerstone structures in the fields of organic and medicinal chemistry. The β-lactam, a four-membered cyclic amide, is the key pharmacophore in some of the most important classes of antibiotics, including penicillins, cephalosporins, and carbapenems. nih.govnih.govresearchgate.net The fusion of the β-lactam ring to another ring system, creating a bicyclic scaffold, is a defining characteristic of many of these powerful antibacterial agents. researchgate.net This fusion imparts a higher degree of ring strain, which is crucial for the mechanism of action, as it increases the reactivity of the β-lactam carbonyl group towards bacterial enzymes involved in cell wall synthesis. nih.gov
Beyond their celebrated role in antibiotic discovery, β-lactam frameworks have gained considerable attention as versatile synthetic intermediates. nih.gov Their inherent ring strain facilitates predictable ring-opening reactions, allowing chemists to access a wide variety of other nitrogen-containing compounds. nih.gov This utility has led to the development of the "β-lactam synthon method," which provides efficient pathways to non-protein amino acids, peptides, and other biologically active natural and unnatural products. nih.gov The rigid, conformationally constrained nature of bicyclic systems also makes them attractive scaffolds in drug design, where they can be considered "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets. acs.org
The Significance of the 1s,5r 6 Azabicyclo 3.2.0 Hept 3 En 7 One Core As a Versatile Synthetic Intermediate
Regioselective and Stereocontrolled Synthesis Approaches
The construction of the 6-azabicyclo[3.2.0]hept-3-en-7-one core with precise control over regiochemistry and stereochemistry is a significant challenge. Various synthetic strategies have been devised to address this, with cycloaddition reactions and the use of chlorosulfonyl isocyanate being particularly prominent.
Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)
Intramolecular [2+2] photocycloaddition reactions represent a powerful tool for the synthesis of the bicyclo[3.2.0]heptane skeleton. taltech.ee This approach often involves the irradiation of a molecule containing two suitably positioned alkene moieties, leading to the formation of a cyclobutane (B1203170) ring.
For instance, the synthesis of enantiomerically pure 3-azabicyclo[3.2.0]heptanes has been achieved through diastereoselective intramolecular [2+2] photocycloaddition reactions of chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines. nih.gov The facial selectivity of this reaction is dependent on the substitution pattern of the vinyl double bond, consistently yielding cis-fused bicyclic derivatives. nih.gov Similarly, organophotoredox-catalyzed stereoselective [2+2] photocycloadditions of aryl bis-enone derivatives have been employed to synthesize highly substituted bicyclo[3.2.0]heptanes. mdpi.com
Intermolecular [2+2] photocycloadditions have also been utilized. The reaction of N-benzylmaleimide with various alkenes provides a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes. enamine.net These photochemical cycloadditions often result in a mixture of exo and endo adducts, with the proportions showing little variation with the steric bulk of the reactants or reaction conditions. researchgate.net
| Reactants | Reaction Type | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines | Intramolecular | Highly diastereoselective, yields cis-fused products | Enantiopure 3-azabicyclo[3.2.0]heptanes | nih.gov |
| Aryl bis-enone derivatives | Intramolecular | Organophotoredox-catalyzed, stereoselective | Highly substituted bicyclo[3.2.0]heptanes | mdpi.com |
| N-Benzylmaleimide and alkenes | Intermolecular | One-step synthesis | Functionalized 3-azabicyclo[3.2.0]heptanes | enamine.net |
| 4-Hydroxycyclopent-2-enone derivatives and alkenes | Intermolecular | Provides exo and endo adducts | Diversely functionalized bicyclo[3.2.0]heptanes | researchgate.net |
Reactions Involving Chlorosulfonyl Isocyanate
Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent that has been widely used in the synthesis of β-lactams. beilstein-journals.orgtcichemicals.com Its reaction with dienes can provide a direct route to the 6-azabicyclo[3.2.0]hept-3-en-7-one skeleton. For example, the reaction of penta-1,4-diene with CSI yields 4-allylazetidin-2-one, a precursor to the 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate system. rsc.org
The cycloaddition of CSI to cyclopentadiene (B3395910) initially forms a bicyclic N-chlorosulfonyl-β-lactam, which can be converted to the desired 2-azabicyclo[2.2.1]hept-5-en-3-one. google.com The high reactivity of CSI is attributed to the polarization of its allene (B1206475) double bond by the strongly electronegative chlorosulfonyl group. beilstein-journals.org This reagent can react with unsaturated systems to produce either N-chlorosulfonyl-β-lactams or unsaturated N-chlorosulfonyl amides. beilstein-journals.org
Enantioselective Synthesis and Resolution Strategies
The preparation of enantiomerically pure this compound is of paramount importance for its application in asymmetric synthesis. Both kinetic resolution of racemic mixtures and direct asymmetric synthesis have been successfully employed.
Lipase-Catalyzed Kinetic Resolution and Enantioselective Hydrolysis
Enzymatic methods, particularly those employing lipases, have proven to be highly effective for the kinetic resolution of racemic 6-azabicyclo[3.2.0]hept-3-en-7-one and related compounds. rsc.orgresearchgate.net Lipases can selectively catalyze the hydrolysis or acylation of one enantiomer, leaving the other unreacted and thus allowing for their separation.
For instance, the enantioselective hydrolysis of racemic 6-azabicyclo[3.2.0]hept-3-en-7-one using the whole cells of Rhodococcus equi provides the (+)-(1R,5S) enantiomer, which is a precursor to the antifungal agent cispentacin. rsc.orgrsc.orgresearchgate.net Lipase (B570770) PS from Pseudomonas cepacia and lipase SP 526 from Candida antarctica have been used to resolve ethyl esters of alicyclic β-aminocarboxylic acids through enantioselective acylation. researchgate.net Lipase-catalyzed ring cleavage of carbocyclic β-lactams has also been achieved with high enantioselectivity. nih.gov
| Substrate | Enzyme/Microorganism | Reaction Type | Product | Key Outcome | Reference |
|---|---|---|---|---|---|
| (±)-6-azabicyclo[3.2.0]hept-3-en-7-one | Rhodococcus equi | Enantioselective hydrolysis | (+)-(1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one | Precursor to cispentacin | rsc.orgrsc.orgresearchgate.net |
| Ethyl esters of alicyclic β-aminocarboxylic acids | Lipase PS (Pseudomonas cepacia) | Enantioselective acylation | Resolved esters and amides | Moderate kinetic resolution | researchgate.net |
| Carbocyclic β-lactams | Lipase B from Candida antarctica (CAL-B) | Enantioselective ring cleavage | Enantiopure β-amino acids | High enantiomeric excess (>98%) | nih.gov |
Metal-Catalyzed Asymmetric Transformations (e.g., Palladium-Mediated Reactions)
Palladium-catalyzed reactions have emerged as a versatile tool for the asymmetric synthesis of complex molecules. In the context of 6-azabicyclo[3.2.0]heptane derivatives, palladium-catalyzed allylic substitution reactions have been investigated. researchgate.net The reaction of α-hydroxy- or α-acetoxy-cyclopenten-aziridines with carbon-based nucleophiles in the presence of a Pd(0) catalyst proceeds with high regio- and diastereoselectivity. researchgate.net
Furthermore, palladium-catalyzed C-H activation and C-C cleavage of bicyclo[1.1.1]pentane carboxylic acids have been shown to provide a diastereoselective route to bicyclo[3.2.0]heptane lactones. rsc.org The use of different ligands, such as MPAA and pyridone-amine, allows for the synthesis of either arylated or non-arylated bicyclo[3.2.0]heptane lactones. rsc.org
Formation of Related Bicyclic Azabicyclic Systems
The synthetic methodologies developed for this compound can often be extended to the synthesis of other related bicyclic azabicyclic systems. For example, the reaction of hexa-1,5-diene with chlorosulfonyl isocyanate has been used to prepare the homologous 8-oxo-1-azabicyclo[4.2.0]oct-2-ene system. rsc.org
Chemical Transformations and Derivatization of the 1s,5r 6 Azabicyclo 3.2.0 Hept 3 En 7 One Scaffold
Ring Opening Reactions for Stereocontrolled Synthesis of β-Amino Acid Derivatives
The β-lactam ring of (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one is susceptible to nucleophilic attack, leading to ring-opening reactions that yield highly functionalized and stereochemically defined β-amino acid derivatives. rsc.org This strategy is a cornerstone for the synthesis of both natural and non-natural β-amino acids, which are crucial components of various pharmaceuticals and peptidomimetics. nih.gov
The hydrolysis or alcoholysis of the β-lactam, typically under acidic conditions (e.g., 18% HCl), provides straightforward access to the corresponding β-amino acid hydrochlorides or esters, respectively. researchgate.net A significant advancement in this area is the use of enzymatic resolutions. Lipases, such as Lipolase, can catalyze the enantioselective hydrolysis of the racemic bicyclic lactam. researchgate.net This chemoenzymatic approach allows for the separation of the racemic mixture, yielding one enantiomer as the desired ring-opened β-amino acid and recovering the other enantiomer of the lactam with high optical purity. researchgate.net For instance, lipase-catalyzed hydrolysis using one equivalent of water in diisopropyl ether has been shown to be highly effective. researchgate.net
The regioselectivity of the ring opening can be influenced by the choice of nucleophile and reaction conditions. Besides hydrolysis, other nucleophiles such as amines, azides, and thiols can be employed to introduce diverse functionalities into the resulting β-amino acid backbone. The stereochemistry of the substituents on the cyclopentene (B43876) ring is retained during the ring-opening process, making this a powerful method for generating chiral β-amino acids with multiple stereocenters.
| Reactant | Reagent/Catalyst | Product Type | Key Feature |
|---|---|---|---|
| (±)-6-azabicyclo[3.2.0]hept-3-en-7-one | Lipolase, H₂O, iPr₂O | (1R,2S)-β-Amino acid and (1S,5R)-lactam | Enantioselective hydrolysis researchgate.net |
| This compound | 18% HCl (aq) | β-Amino acid hydrochloride | Acid-catalyzed hydrolysis researchgate.net |
| This compound | ROH, H⁺ | β-Amino acid ester | Acid-catalyzed alcoholysis |
Structural Modifications of the β-Lactam Moiety
While ring-opening reactions are common, the β-lactam moiety of this compound can also undergo structural modifications while preserving the core bicyclic framework. These modifications are crucial for synthesizing analogues of β-lactam antibiotics and for introducing diverse functional groups.
Reactions can occur at the nitrogen atom or the carbonyl carbon of the lactam. For instance, the nitrogen atom can be N-hydroxymethylated, which can then be used in lipase-catalyzed asymmetric acylation to achieve kinetic resolution of the racemic lactam. researchgate.net
Synthesis of Diverse Heterobicyclic Analogues
The this compound scaffold is a precursor for a variety of more complex heterobicyclic systems. By leveraging the reactivity of the double bond and the β-lactam ring, it is possible to construct fused or bridged ring systems with diverse biological activities.
The introduction of a sulfur atom into the bicyclic framework leads to thia-azabicyclo[3.2.0]heptane derivatives, which are core structures in many β-lactam antibiotics. A common strategy involves the addition of a sulfur-containing nucleophile across the double bond of the Vince lactam. For example, the reaction with thiophenol can lead to the formation of a phenylthio-substituted azabicyclo[3.2.0]heptanone. Subsequent chemical manipulations can then be used to form a fused thiazolidine (B150603) ring, a key feature of penicillins and related compounds.
Analogous to the synthesis of thia-derivatives, oxa-azabicyclo[3.2.0]heptane derivatives can be prepared by introducing an oxygen atom into the bicyclic system. These compounds are often analogues of clavulanic acid, a potent β-lactamase inhibitor. rsc.org Synthetic routes may involve the intramolecular cyclization of a hydroxyethyl (B10761427) side chain attached to the β-lactam nitrogen or functionalization of the double bond to incorporate an oxygen-containing ring.
This compound is a fundamental building block for the synthesis of carbapenems, a class of broad-spectrum β-lactam antibiotics. rsc.org The synthesis of the carbapenem (B1253116) core, (5R)-1-azabicyclo[3.2.0]hept-2-en-7-one, requires the introduction of a double bond at the C-2 position of the fused ring system and the attachment of various side chains. nih.gov
The synthetic strategies often involve the initial modification of the cyclopentene ring of the Vince lactam. For example, ozonolysis of the double bond can yield a dialdehyde, which can then undergo a series of transformations, including intramolecular cyclization, to form the characteristic pyrroline (B1223166) ring of the carbapenem nucleus. The stereochemistry of the starting material directly translates to the stereochemistry of the final carbapenem product, highlighting the importance of this chiral synthon.
| Starting Scaffold | Key Transformation | Target Heterocycle | Significance |
|---|---|---|---|
| This compound | Addition of S-nucleophile, cyclization | Thia-azabicyclo[3.2.0]heptane | Penam-like structures |
| This compound | Functionalization of double bond, intramolecular O-cyclization | Oxa-azabicyclo[3.2.0]heptane | Clavulanic acid analogues rsc.org |
| This compound | Ozonolysis, intramolecular cyclization, side-chain addition | Carbapenem core | Broad-spectrum antibiotics rsc.orgnih.gov |
Stereochemical Investigations and Conformational Analysis
Impact of Absolute and Relative Stereochemistry on Molecular Functionality
The stereochemistry of bicyclic β-lactams is a critical determinant of their biological activity. The specific arrangement of substituents in three-dimensional space governs the molecule's ability to interact with biological targets, such as enzymes. In the case of 6-azabicyclo[3.2.0]hept-3-en-7-one, the (1S,5R) configuration is of significant pharmaceutical interest.
Enantioselective synthesis plays a pivotal role in accessing specific stereoisomers. For instance, the kinetic resolution of racemic 6-azabicyclo[3.2.0]hept-3-en-7-one through enantioselective hydrolysis catalyzed by whole cells, such as those of Rhodococcus equi, yields the (1R,5S) enantiomer. This particular stereoisomer is a key precursor in the synthesis of (-)-cispentacin, an antifungal agent. This highlights how the specific absolute stereochemistry at the bridgehead carbons (C1 and C5) is essential for the desired biological activity of the final product.
The relative stereochemistry, particularly the cis fusion of the cyclobutane (B1203170) and pyrrolidinone rings, is a hallmark of many biologically active carbapenems. This cis configuration is often crucial for the molecule to adopt the correct conformation to bind to and inhibit bacterial enzymes like penicillin-binding proteins (PBPs). The development of stereoselective synthetic methods is therefore paramount to ensure the production of the desired diastereomer. The stereochemistry at substituents on the β-lactam ring also plays a role; for example, the C1 substitution on the related carbapenem (B1253116) scaffold can be a stereochemical determinant for β-lactamase selectivity.
Computational Approaches to Conformational Preferences and Stereochemical Outcomes
Computational chemistry provides powerful tools to investigate the conformational preferences and predict the stereochemical outcomes of reactions involving bicyclic β-lactams. Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to model the three-dimensional structures of these molecules and their reaction transition states. nih.gov
Conformational analysis of bicyclic β-lactam systems reveals that they are generally rigid structures. Unlike more flexible ring systems, the fused ring structure of 6-azabicyclo[3.2.0]hept-3-en-7-one limits its conformational freedom, leading to a well-defined, favored conformation. Computational energy calculations can determine the most stable conformations and the energy barriers between different puckered forms of the five-membered ring. These studies have shown that the non-planarity of the lactam peptide bond is a key feature influencing biological activity.
DFT calculations have proven particularly useful in rationalizing and predicting the stereoselectivity of synthetic reactions that form the bicyclo[3.2.0]heptane framework. For example, in photochemical [2+2] cycloaddition reactions used to synthesize related bicyclo[3.2.0]heptanes, DFT can be used to model the transition states of competing reaction pathways. By comparing the energies of these transition states, chemists can understand the factors that govern the diastereoselectivity and design more effective and selective synthetic routes. These computational insights are invaluable for assessing the absolute configuration of the chiral products obtained.
Below is a table summarizing typical computational data that can be predicted for molecules with a similar bicyclo[3.2.0]heptenone core structure.
| Computational Property | Predicted Value | Significance |
| TPSA (Topological Polar Surface Area) | 17.07 Ų | Influences drug transport properties and membrane permeability. |
| LogP (Octanol-Water Partition Coefficient) | 1.9317 | Indicates the lipophilicity of the molecule. |
| H-Bond Acceptors | 1 | Potential sites for hydrogen bonding interactions with biological targets. |
| H-Bond Donors | 0 | Lack of hydrogen bond donating capability. |
| Rotatable Bonds | 1 | Indicates limited conformational flexibility. |
This data is for a related compound, (1S,5R)-3-Ethylbicyclo[3.2.0]hept-3-en-6-one, and serves as an illustrative example of predictable properties. chemscene.com
Chiral Recognition and Asymmetric Induction in Reactions
The synthesis of enantiomerically pure (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one and its derivatives relies heavily on the principles of chiral recognition and asymmetric induction. These strategies use chiral information from a catalyst, a reagent, or an auxiliary to control the stereochemical outcome of a reaction.
One of the most common methods for constructing the β-lactam ring is the Staudinger ketene-imine [2+2] cycloaddition. In asymmetric versions of this reaction, chirality can be introduced from either the ketene (B1206846) or the imine component. The use of chiral auxiliaries, such as enantiopure oxazolidinones attached to the ketene precursor, can lead to high levels of diastereoselectivity in the formation of the β-lactam ring. Similarly, imines derived from chiral amines or aldehydes can effectively induce asymmetry. The chiral auxiliary directs the approach of the other reactant, favoring the formation of one diastereomer over the other.
Another powerful technique is the use of chiral catalysts. For instance, rhodium-catalyzed intramolecular C-H insertion reactions of α-diazoacetamides have been developed for the asymmetric synthesis of bicyclic β-lactams. In these reactions, a chiral ligand coordinated to the rhodium center creates a chiral environment that influences the stereochemistry of the C-H insertion step, leading to the formation of the desired enantiomer with high enantiomeric excess (ee).
The table below summarizes key asymmetric synthesis strategies for producing chiral β-lactams.
| Asymmetric Strategy | Description | Key Chiral Element | Typical Stereoselectivity |
| Staudinger Cycloaddition | [2+2] cycloaddition of a ketene and an imine. | Chiral auxiliary on the ketene or chiral imine. | High diastereoselectivity (dr). |
| Ester Enolate-Imine Cyclocondensation | Reaction of a chiral ester enolate with an imine. | Chiral auxiliary on the ester. | High enantioselectivity (ee). |
| Catalytic C-H Insertion | Intramolecular cyclization of a diazoacetamide. | Chiral ligand on a metal catalyst (e.g., Rhodium). | High enantioselectivity (ee). |
These methods of asymmetric induction are fundamental to modern organic synthesis, enabling the efficient and selective production of complex chiral molecules like this compound for pharmaceutical applications.
Molecular Mechanisms of Biological Activity
Enzyme Inhibition Studies (e.g., β-Lactamases, Proteases)
The structural motif of a β-lactam is famously associated with the inhibition of enzymes crucial for bacterial survival, as well as other classes of enzymes such as proteases. The electrophilic nature of the carbonyl carbon within the β-lactam ring of (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one makes it a potential inhibitor of enzymes that utilize a nucleophilic catalytic mechanism.
Serine β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. The inactivation of serine β-lactamases by β-lactam compounds typically involves the formation of a stable acyl-enzyme intermediate.
The proposed mechanism for the inactivation of serine β-lactamases by this compound involves the following key steps:
Binding and Acylation: The compound first binds to the active site of the β-lactamase. The active site serine residue then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of a covalent acyl-enzyme intermediate.
Rearrangement and Inactivation: The stability and subsequent rearrangement of this acyl-enzyme intermediate determine the efficiency of inhibition. For effective inactivation, the intermediate should be resistant to hydrolysis, which would otherwise regenerate the active enzyme. The specific stereochemistry and unsaturation of this compound can influence the conformation of the intermediate, potentially leading to further reactions that result in irreversible inactivation of the enzyme.
While detailed kinetic data for the inhibition of specific serine β-lactamases by this compound are not extensively documented in publicly available literature, the fundamental reactivity of its β-lactam core strongly suggests this mechanism of action.
Metallo-β-lactamases represent a growing clinical challenge as they can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, and are not inhibited by conventional serine-β-lactamase inhibitors. These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring.
Inhibition of metallo-β-lactamases by compounds like this compound would likely involve a different strategy than for serine β-lactamases. Potential inhibition mechanisms could include:
Zinc Ion Chelation: The nitrogen and oxygen atoms of the β-lactam and surrounding structure could potentially chelate the zinc ions in the active site, thereby disrupting the catalytic activity of the enzyme.
Covalent Modification: Although less common for this class of enzymes, the possibility of covalent modification of active site residues cannot be entirely ruled out.
Further research is required to explore the potential of this compound and its derivatives as inhibitors of metallo-β-lactamases.
Cysteine proteases are involved in a variety of physiological and pathological processes, making them attractive targets for drug development. The catalytic mechanism of these enzymes involves a nucleophilic cysteine residue in the active site.
The electrophilic β-lactam ring of this compound presents a potential target for the nucleophilic cysteine thiol. The inhibition mechanism is expected to be analogous to that of serine β-lactamases, involving a nucleophilic attack by the cysteine residue on the β-lactam carbonyl carbon, leading to the formation of a stable thioester adduct and inactivation of the enzyme. Derivatives of the related 6-azabicyclo[3.2.0]heptan-7-one scaffold have been investigated as potential cysteine protease inhibitors, suggesting that this core structure is a promising starting point for the design of such inhibitors.
Receptor Binding Interactions and Ligand-Target Relationships
Beyond enzyme inhibition, the rigid, bicyclic structure of this compound makes it a potential scaffold for the design of ligands that can bind to various receptors. The stereochemistry and conformational rigidity of the molecule can provide the necessary structural features for specific and high-affinity binding.
Cellular Pathway Modulation (e.g., Bacterial Cell Wall Synthesis Inhibition)
The primary mechanism by which β-lactam antibiotics exert their antibacterial effect is through the inhibition of bacterial cell wall synthesis. nih.gov Specifically, they target penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.
The inhibition of PBPs by this compound is predicted to follow the same acylation mechanism as with serine β-lactamases. By forming a covalent bond with the active site serine of PBPs, the compound effectively inactivates these enzymes. This disruption of peptidoglycan synthesis leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. This established mechanism for β-lactams provides a strong basis for the expected antibacterial activity of this compound.
Computational Chemistry and Structure Activity Relationship Sar Elucidation
Quantum Chemical Investigations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules like (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one. While specific quantum chemical studies on this exact unsaturated compound are not widely published, data on the saturated analogue, (1R,5S)-6-azabicyclo[3.2.0]heptan-7-one, and related bicyclic systems offer significant insights.
Such investigations typically employ methods like Density Functional Theory (DFT) to calculate molecular orbitals, electrostatic potential maps, and bond parameters. These calculations can predict the reactivity of the strained β-lactam ring, which is susceptible to nucleophilic attack. The analysis of frontier molecular orbitals (HOMO and LUMO) helps identify sites for electrophilic and nucleophilic reactions. For the β-lactam core, the LUMO is generally localized on the carbonyl carbon, confirming its electrophilic character, which is fundamental to the mechanism of action for related β-lactamase inhibitors.
Basic computational descriptors for the saturated analogue provide a starting point for understanding its physicochemical properties.
| Computational Property | Predicted Value for (1R,5S)-6-azabicyclo[3.2.0]heptan-7-one |
|---|---|
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| LogP (Octanol-Water Partition Coefficient) | 0.2849 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 0 |
Data sourced from ChemScene for the saturated analogue (CAS No. 39155-94-7). chemscene.com
These values suggest a molecule with moderate polarity and limited conformational flexibility, properties that are critical for its interaction with biological macromolecules.
Molecular Docking and Dynamics Simulations in Enzyme-Ligand Systems
The structural similarity of the 6-azabicyclo[3.2.0]heptan-7-one core to established β-lactamase inhibitors like clavulanic acid and tazobactam (B1681243) suggests its potential as a scaffold for designing new enzyme inhibitors. nih.gov Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to explore and predict the binding of such ligands to enzyme active sites.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For β-lactamase inhibition, the bicyclic lactam would be docked into the enzyme's active site. The simulation would assess binding affinity based on factors like hydrogen bonding, and van der Waals and electrostatic interactions. The key interaction involves the electrophilic carbonyl carbon of the β-lactam ring and a nucleophilic serine residue in the active site of many β-lactamases. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the enzyme-ligand complex over time. These simulations provide insights into the stability of the binding pose, conformational changes in the enzyme or ligand upon binding, and the free energy of binding. For instance, MD studies on inhibitors like avibactam (B1665839) and clavulanic acid bound to β-lactamases have been used to calculate binding free energies and understand the specific interactions that confer inhibitory activity. nih.gov Such studies on derivatives of this compound could guide the rational design of potent and selective inhibitors for various enzymes, including β-lactamases or cysteine proteases. chemchart.comnih.gov
Predictive Modeling for Biological Activity
Predictive modeling techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning are employed to correlate a compound's structural features with its biological activity. These models are essential for prioritizing the synthesis of novel derivatives with enhanced potency.
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, a QSAR study would involve synthesizing a library of analogues with varied substituents and measuring their inhibitory activity against a specific target. Molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated and correlated with activity to build a predictive model. researchgate.net
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor. A pharmacophore model for a target like a cysteine protease could be developed from known inhibitors and then used to screen virtual libraries of 6-azabicyclo[3.2.0]heptan-7-one derivatives to identify new potential hits. nih.govpharmacophorejournal.com
Machine Learning: More advanced predictive models can be built using machine learning algorithms such as random forest, support vector machines, or deep neural networks. These models are trained on large datasets of known active and inactive compounds to learn complex structure-activity relationships without predefined mathematical equations. A model trained on known antimicrobial agents could be used to predict the probability that a novel derivative of this compound will exhibit similar activity. researchgate.net
| Predictive Modeling Technique | Principle and Application |
|---|---|
| QSAR | Correlates calculated molecular descriptors with biological activity to predict the potency of new compounds. researchgate.net |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for receptor binding, used for virtual screening. pharmacophorejournal.com |
| Machine Learning | Uses algorithms to learn complex patterns from large datasets to classify compounds or predict activity. researchgate.net |
Spectroscopic Data Interpretation for Structural Assignment
Spectroscopic techniques are indispensable for confirming the structure and stereochemistry of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating its unique bicyclic framework and assigning the relative and absolute configuration.
NMR Spectroscopy:
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key features for this molecule would include distinct signals for the olefinic protons on the five-membered ring, as well as signals for the bridgehead protons and the methylene (B1212753) protons. The coupling constants (J-values) between adjacent protons are crucial for determining dihedral angles and thus the conformation of the rings and the cis-fusion of the bicyclic system. squarix.de For example, in related bicyclo[3.2.0]heptane systems, the analysis of the full set of coupling constants is essential for unambiguous configurational and conformational descriptions. kirj.ee
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals would include those for the carbonyl carbon (around 170-180 ppm), two olefinic carbons, two bridgehead carbons, and a methylene carbon, confirming the core structure. orgsyn.org
Studies on structurally similar compounds, such as 7-(1-phenylethyl)-2-oxa-7-azabicyclo[3.2.0]heptan-6-one derivatives, have demonstrated the use of chiral shift reagents in ¹H NMR to determine the configuration of stereocenters. chemchart.com
Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound is active in CD spectroscopy. This technique measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the molecule's three-dimensional structure. The β-lactam chromophore gives rise to a characteristic Cotton effect. Studies on the related (5S)-1-azabicyclo[3.2.0]heptan-7-one have used CD spectroscopy to characterize its stereochemistry, demonstrating its utility for confirming the absolute configuration of this class of compounds.
Advanced Applications and Future Research Directions in Azabicyclic Chemistry
Utility as Precursors for Antibacterial Drug Discovery
(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one is a highly sought-after chiral building block in the synthesis of carbapenem (B1253116) antibiotics. nih.govresearchgate.netmdpi.com These antibiotics are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. wikipedia.org The bicyclic core of the compound provides the necessary stereochemistry for the synthesis of complex antibiotics such as thienamycin (B194209) and olivanic acids. wikipedia.orgrsc.org
The synthesis of these potent antibacterial agents often involves the stereocontrolled functionalization of the azabicyclo[3.2.0]hept-3-en-7-one core. For instance, the synthesis of thienamycin, a potent and broad-spectrum antibiotic, utilizes this bicyclic lactam as a key intermediate. wikipedia.orggoogle.comjustia.com The inherent stereochemistry of the starting material is crucial for establishing the correct stereocenters in the final antibiotic structure. Similarly, various analogues of olivanic acids have been synthesized from this precursor, highlighting its versatility in accessing diverse carbapenem structures. rsc.orgrsc.org
| Antibiotic | Precursor | Key Synthetic Step | Reference |
| Thienamycin | This compound | Stereocontrolled alkylation and side-chain introduction | wikipedia.orggoogle.com |
| Olivanic Acid Analogues | This compound | Anion generation and intramolecular Wittig cyclization | rsc.org |
| PS-5 | This compound | Oxidation and isomerization of a substituted precursor | rsc.org |
Rational Design of Next-Generation β-Lactamase Inhibitors
The rise of bacterial resistance, largely mediated by β-lactamase enzymes, has necessitated the development of effective inhibitors. nih.gov The 7-oxo-1-azabicyclo[3.2.0]heptane framework, present in this compound, serves as a valuable template for the rational design of novel β-lactamase inhibitors. amanote.comgoogle.com These inhibitors are designed to mimic the structure of β-lactam antibiotics, allowing them to bind to the active site of the β-lactamase enzyme and inactivate it.
Research in this area focuses on modifying the core azabicyclic structure to enhance its binding affinity and inhibitory activity against a broad spectrum of β-lactamases, including both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). mdpi.comnih.gov The design of dual-action inhibitors that can target both types of enzymes is a significant area of ongoing research. mdpi.com The strategic functionalization of the bicyclic scaffold allows for the exploration of structure-activity relationships, guiding the development of more potent and broad-spectrum inhibitors. nih.gov
Exploration as Pharmacophores for Central Nervous System (CNS) Active Agents
Beyond their role in antibacterial drug discovery, azabicyclic compounds are being investigated as pharmacophores for agents targeting the central nervous system. google.com The rigid, conformationally constrained structure of the 6-azabicyclo[3.2.0]heptane core is advantageous for designing ligands with high selectivity for specific CNS receptors.
Derivatives of this compound have been synthesized and evaluated for their potential as CNS active agents. google.com These compounds have shown promise in modulating the activity of various receptors and ion channels in the brain. The unique three-dimensional shape of the bicyclic scaffold allows for precise positioning of functional groups to interact with specific binding pockets in CNS targets.
Role in the Synthesis of Complex Natural Products and Bioactive Molecules
The stereochemical richness and synthetic versatility of this compound make it an invaluable intermediate in the total synthesis of complex natural products and other bioactive molecules. rsc.org Its utility extends beyond the realm of antibiotics to the synthesis of a diverse range of biologically active compounds.
The bicyclic lactam can be elaborated into various cyclic and acyclic β-amino acid derivatives, which are important components of many natural products. rsc.org The ability to control the stereochemistry at multiple centers makes it a powerful tool for synthetic chemists aiming to construct complex molecular architectures. The synthesis of carbocyclic nucleoside analogues is one such application where this building block has proven to be highly effective. evitachem.com
| Bioactive Molecule Class | Synthetic Utility of this compound | Reference |
| Carbapenem Antibiotics | Chiral precursor for the bicyclic core | rsc.orgrsc.org |
| β-Amino Acid Derivatives | Stereocontrolled synthesis of cyclic and acyclic analogues | rsc.org |
| Carbocyclic Nucleosides | Building block for the carbocyclic ring system | evitachem.com |
Emerging Methodologies in Bicyclic Azetidinone Synthesis and Functionalization
The continued importance of this compound and its derivatives has spurred the development of new and efficient synthetic methodologies. researchgate.net These methods aim to improve the synthesis of the bicyclic azetidinone core and to develop novel strategies for its functionalization.
Recent advances include the use of metal-catalyzed reactions to construct the bicyclic ring system with high stereoselectivity. researchgate.net Methodologies such as intramolecular [2+2] photocycloaddition reactions have also been explored for the synthesis of functionalized bicyclo[3.2.0]heptanes. researchgate.net Furthermore, innovative techniques for the selective functionalization of the existing bicyclic scaffold are being developed to provide access to a wider range of derivatives for biological evaluation.
Q & A
Q. What are the key structural features and conformational dynamics of (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one?
The compound features a bicyclic framework with a strained β-lactam ring fused to a cyclopentane ring. X-ray crystallography reveals that the β-lactam moiety adopts a half-chair or boat conformation, with torsional angles (Cremer & Pople parameters) of Θ = 64.10° and φ = 100.97° . The strain from the fused rings enhances reactivity, particularly in ring-opening reactions. Intermolecular N–H···O=C hydrogen bonds stabilize the crystal lattice .
Q. What synthetic routes are available for this compound?
Two primary methods are documented:
- [2+2] Cycloaddition : Reaction of ketene equivalents with imines under thermal or photochemical conditions .
- Enzymatic Resolution : Enantioselective hydrolysis of racemic mixtures using Rhodococcus equi yields the (1R,5S)-enantiomer, a precursor to antifungal agents like cispentacin . Yields vary (45–58%) depending on substituents and reaction conditions .
Q. How does the reactivity of this compound compare to simpler β-lactams?
The fused cyclopentane ring increases ring strain, leading to faster ring-opening kinetics. For example, lipases (e.g., Candida antarctica Lipolase) catalyze enantioselective hydrolysis to produce β-amino acids, a reaction less efficient with monocyclic β-lactams . Nucleophilic attack at the β-lactam carbonyl is accelerated, enabling applications in heterocycle synthesis (e.g., tetrahydrofurans) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for pharmaceutical intermediates?
Kinetic resolution using whole-cell biocatalysts (e.g., Rhodococcus equi) achieves >95% enantiomeric excess (ee) for the (1R,5S)-enantiomer. Process parameters such as pH (7.0–8.0), temperature (25–30°C), and substrate concentration (10–20 mM) critically influence yield and selectivity . Scale-up requires immobilization techniques to enhance enzyme stability .
Q. What strategies enable functionalization of the bicyclic core for structure-activity relationship (SAR) studies?
- Allylation/Substitution : Introducing allyl or aryl groups at position 6 via Grignard reactions or palladium-catalyzed cross-couplings generates derivatives like 6-allyl-6-phenyl analogs (58% yield) .
- Halogenation : Uracil derivatives undergo regioselective halogenation at position 5 using N-halosuccinimide (Cl, Br, I) . These modifications enable systematic exploration of antibacterial and antiviral activities .
Q. What crystallographic insights inform molecular design?
Single-crystal X-ray analysis (100 K, P2₁/c space group) reveals weak intramolecular C–H···O hydrogen bonds (2.3–2.5 Å) and π-π stacking (3.65 Å) between bicyclic rings. These interactions guide the design of derivatives with enhanced stability and bioavailability .
Q. How does enzymatic ring-opening correlate with stereochemical outcomes?
Lipase-mediated hydrolysis preferentially cleaves the (1S,5R)-enantiomer, yielding (R)-β-amino acids with 80–90% ee. Computational docking studies suggest steric hindrance at the enzyme’s active site dictates enantiopreference .
Q. What role does this compound play in synthesizing carbocyclic nucleoside analogs?
NaBH₄-mediated C–N bond cleavage of the β-lactam ring generates cyclopentane carbocycles, which are functionalized to mimic natural nucleosides. For example, adenosine receptor agonists are synthesized via Mitsunobu reactions (65–75% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
